molecular formula C23H25NO5 B2427700 (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 904505-88-0

(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No.: B2427700
CAS No.: 904505-88-0
M. Wt: 395.455
InChI Key: RUGHDLCQBGNZNR-JAIQZWGSSA-N
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Description

(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of multiple functional groups, including methoxy, hydroxy, and pyrrolidinylmethyl, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one typically involves several key steps:

    Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran ring system. This can be achieved through cyclization reactions starting from appropriate precursors such as 2-hydroxybenzaldehyde and 2-bromoacetophenone under basic conditions.

    Introduction of the Dimethoxybenzylidene Group: The benzofuran intermediate is then subjected to a condensation reaction with 2,4-dimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the benzylidene moiety.

    Hydroxylation and Methylation: The hydroxyl group is introduced via selective hydroxylation reactions, and the methyl group is added through alkylation reactions using methyl iodide or similar reagents.

    Pyrrolidinylmethyl Substitution: Finally, the pyrrolidinylmethyl group is introduced through nucleophilic substitution reactions, typically using pyrrolidine and a suitable leaving group on the benzofuran ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding benzyl compound.

    Substitution: The methoxy and pyrrolidinylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting interactions with enzymes and receptors due to its structural complexity. It could serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, particularly in areas such as anti-inflammatory and anticancer research.

Industry

Industrially, the compound could be used in the synthesis of advanced materials, including polymers and dyes, due to its stable benzofuran core and reactive functional groups.

Mechanism of Action

The mechanism by which (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse modes of action, including inhibition or activation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethoxybenzylidene)benzofuran-3(2H)-one: Lacks the hydroxy, methyl, and pyrrolidinylmethyl groups, resulting in different reactivity and applications.

    6-Hydroxy-4-methylbenzofuran-3(2H)-one: Missing the dimethoxybenzylidene and pyrrolidinylmethyl groups, leading to simpler chemical behavior.

    7-(Pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one: Does not have the dimethoxybenzylidene and hydroxy groups, affecting its biological activity.

Uniqueness

The uniqueness of (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one lies in its combination of functional groups, which confer a distinct set of chemical properties and potential applications. The presence of both electron-donating and electron-withdrawing groups allows for fine-tuning of its reactivity and interactions in various environments.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics

Properties

IUPAC Name

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-14-10-18(25)17(13-24-8-4-5-9-24)23-21(14)22(26)20(29-23)11-15-6-7-16(27-2)12-19(15)28-3/h6-7,10-12,25H,4-5,8-9,13H2,1-3H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGHDLCQBGNZNR-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2)CN4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2)CN4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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